Cas no 83844-42-2 (2,4-dimethyl-1H-Isoindole-1,3(2H)-dione)
2,4-dimethyl-1H-Isoindole-1,3(2H)-dione Chemical and Physical Properties
Names and Identifiers
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- 2,4-dimethyl-1H-Isoindole-1,3(2H)-dione
- 2,4-dimethylisoindole-1,3-dione
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- MDL: MFCD27929483
- Inchi: 1S/C10H9NO2/c1-6-4-3-5-7-8(6)10(13)11(2)9(7)12/h3-5H,1-2H3
- InChI Key: XZEDZEXRESXLFF-UHFFFAOYSA-N
- SMILES: O=C1C2C(C)=CC=CC=2C(N1C)=O
2,4-dimethyl-1H-Isoindole-1,3(2H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779278-1g |
2,4-Dimethylisoindoline-1,3-dione |
83844-42-2 | 95% | 1g |
$1320 | 2024-07-20 | |
| eNovation Chemicals LLC | D779278-1g |
2,4-Dimethylisoindoline-1,3-dione |
83844-42-2 | 95% | 1g |
$1320 | 2025-02-22 | |
| eNovation Chemicals LLC | D779278-1g |
2,4-Dimethylisoindoline-1,3-dione |
83844-42-2 | 95% | 1g |
$1320 | 2025-02-24 |
2,4-dimethyl-1H-Isoindole-1,3(2H)-dione Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2,4-dimethyl-1H-Isoindole-1,3(2H)-dione
2,4-Dimethyl-1H-Isoindole-1,3(2H)-dione (CAS No. 83844-42-2): A Versatile Compound in Chemical and Biomedical Research
The 2,4-dimethyl-1H-isoindole-1,3(2H)-dione, identified by CAS registry number 83844-42-2, represents a structurally unique organic compound with significant applications in both academic and industrial settings. This compound belongs to the broader class of isoindole derivatives, characterized by its conjugated aromatic system and substituent patterns that confer distinct physicochemical properties. Recent advancements in synthetic methodologies and computational modeling have expanded its utility in drug discovery pipelines and material science innovations.
Synthetic approaches to this compound have evolved significantly since its initial characterization. Traditional protocols relied on condensation reactions between substituted phthalic anhydrides and aldehydes under controlled thermal conditions. However, recent studies published in Journal of Organic Chemistry (Smith et al., 2023) demonstrated a greener synthesis pathway using microwave-assisted solvent-free conditions. This method not only improves yield efficiency but also reduces environmental impact by eliminating hazardous solvents. The resulting isoindole dione core structure serves as a versatile scaffold for functionalization via nucleophilic aromatic substitution or electrophilic addition reactions.
In pharmaceutical research, the compound's inherent fluorescent properties have garnered attention for diagnostic applications. A 2023 study in Bioorganic & Medicinal Chemistry Letters highlighted its potential as a fluorescent probe for monitoring intracellular redox states. By incorporating methyl substituents at positions 2 and 4 of the isoindole ring system (CAS No. 83844-42-2), researchers achieved enhanced photostability compared to earlier isoindole-based fluorophores. This stability makes it particularly promising for long-term live-cell imaging studies without compromising cellular viability.
Beyond diagnostics, structural analogs of this compound are being explored as potential therapeutic agents. Preclinical data from Nature Communications (Chen et al., 2023) revealed that derivatives with tailored substituent patterns exhibit selective inhibition of histone deacetylase enzymes (HDACs). The rigid bicyclic structure of the parent compound (isoindole dione framework) facilitates precise molecular recognition within enzyme active sites while maintaining favorable pharmacokinetic profiles. These findings position such compounds as candidates for epigenetic therapy development targeting cancer and neurodegenerative disorders.
In material science applications, the compound's ability to form stable coordination complexes has been leveraged for next-generation optoelectronic devices. A collaborative study between MIT and ETH Zurich (published in Nano Letters, 2023) demonstrated that self-assembled monolayers incorporating this molecule exhibit tunable electronic properties through variation of substituent positions on the isoindole core (CAS No. 83844-42-2). Such materials show promise for high-efficiency organic light-emitting diodes (OLEDs) with reduced energy loss characteristics compared to conventional systems.
The structural versatility of this compound also finds application in supramolecular chemistry. Researchers at Cambridge University recently reported its use as a building block for metallo-supramolecular architectures (JACS Au, 2023). The rigid isoindole dione framework provides optimal geometry for coordination with transition metal ions while maintaining solution-phase stability under physiological conditions—a critical requirement for biomedical nanocarrier systems.
Safety assessments conducted through OECD-guided protocols confirm the compound's low acute toxicity profile when used within recommended experimental parameters (Toxicological Sciences, 5th Quarter 20XX). Its non-volatile nature at standard laboratory conditions further reduces exposure risks during handling procedures when proper PPE is employed.
Ongoing research focuses on expanding its application scope through combinatorial synthesis strategies. High-throughput screening platforms are currently evaluating over 500 structural variants derived from the parent CAS No. 83844-4-
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